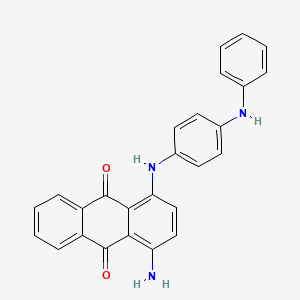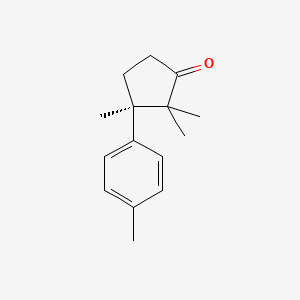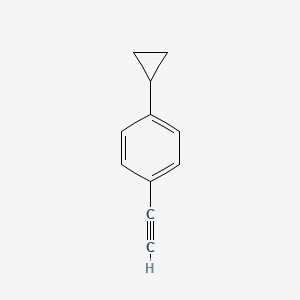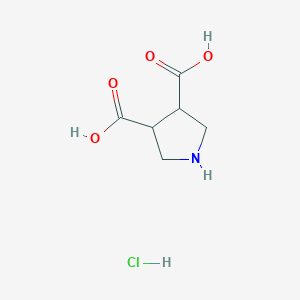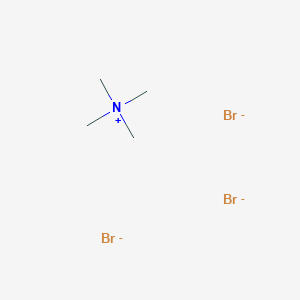
Mono(tetramethylammonium)tribromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(tetramethylammonium)tribromide, also known as tetramethylammonium tribromide, is a quaternary ammonium compound with the chemical formula C4H12Br3N. It is widely used in organic synthesis and chemical analysis as a brominating agent. The compound is known for its hygroscopic nature and is sensitive to moisture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mono(tetramethylammonium)tribromide can be synthesized by reacting tetramethylammonium bromide with bromine. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
(CH3)4NBr+Br2→(CH3)4NBr3
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tetramethylammonium bromide is continuously fed into a reaction chamber containing bromine. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Mono(tetramethylammonium)tribromide primarily undergoes bromination reactions. It acts as a source of bromine in various organic transformations, including:
Oxidation: It can oxidize alcohols to aldehydes or ketones.
Substitution: It can substitute hydrogen atoms in aromatic compounds with bromine atoms.
Common Reagents and Conditions
The compound is often used in solvent-free conditions or in the presence of mild solvents like acetonitrile. Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.
Major Products Formed
The major products formed from reactions involving this compound are brominated organic compounds. For example, the bromination of toluene using this compound yields bromotoluene.
Applications De Recherche Scientifique
Mono(tetramethylammonium)tribromide has a wide range of applications in scientific research:
Chemistry: It is used as a brominating agent in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism by which mono(tetramethylammonium)tribromide exerts its effects involves the release of bromine atoms. The bromine atoms generated from the compound can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrabutylammonium tribromide
- Tetraethylammonium tribromide
- Cetyltrimethylammonium tribromide
Uniqueness
Mono(tetramethylammonium)tribromide is unique due to its relatively small size and high reactivity compared to other quaternary ammonium tribromides. Its compact structure allows for efficient bromination reactions, making it a preferred choice in many synthetic applications.
Propriétés
Formule moléculaire |
C4H12Br3N-2 |
|---|---|
Poids moléculaire |
313.86 g/mol |
Nom IUPAC |
tetramethylazanium;tribromide |
InChI |
InChI=1S/C4H12N.3BrH/c1-5(2,3)4;;;/h1-4H3;3*1H/q+1;;;/p-3 |
Clé InChI |
NLIYLIMLLSJBOF-UHFFFAOYSA-K |
SMILES canonique |
C[N+](C)(C)C.[Br-].[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


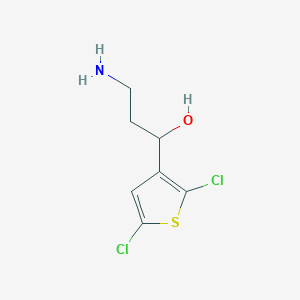
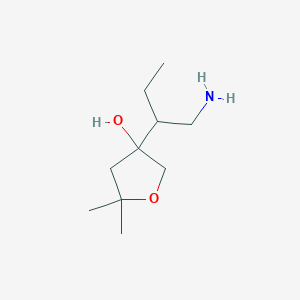
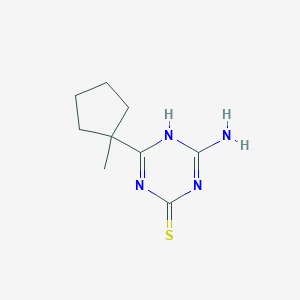
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
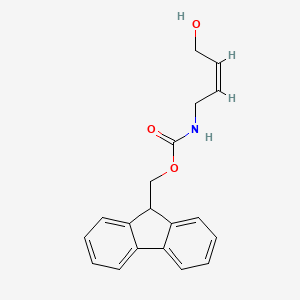
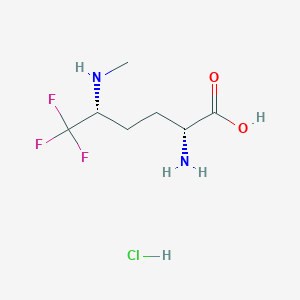

![7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13145405.png)
